molecular formula C8H14O3 B14012327 (2-Methyloxiran-2-yl)methyl butanoate CAS No. 118353-09-6

(2-Methyloxiran-2-yl)methyl butanoate

Cat. No.: B14012327
CAS No.: 118353-09-6
M. Wt: 158.19 g/mol
InChI Key: ACRVJKYORFCUGR-UHFFFAOYSA-N
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Description

(2-Methyloxiran-2-yl)methyl butanoate is an organic compound with the molecular formula C8H14O3 It is a derivative of butanoic acid and contains an oxirane ring, which is a three-membered cyclic ether

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyloxiran-2-yl)methyl butanoate typically involves the reaction of butanoic acid with an epoxide precursor. One common method is the esterification of butanoic acid with (2-Methyloxiran-2-yl)methanol under acidic conditions. The reaction can be catalyzed by sulfuric acid or other strong acids, and it is usually carried out at elevated temperatures to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

(2-Methyloxiran-2-yl)methyl butanoate can undergo various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.

    Reduction: Reduction of the ester group can yield alcohols.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or halides can react with the oxirane ring under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives, depending on the nucleophile involved.

Scientific Research Applications

Chemistry

In chemistry, (2-Methyloxiran-2-yl)methyl butanoate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving ester hydrolysis or epoxide ring-opening. It can also serve as a substrate in biochemical assays to investigate metabolic pathways.

Medicine

In medicine, this compound may have potential applications as a drug intermediate. Its ability to undergo various chemical transformations makes it a versatile starting material for the synthesis of pharmaceutical compounds.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and coatings. Its reactivity and functional groups make it suitable for incorporation into various materials with desired properties.

Mechanism of Action

The mechanism of action of (2-Methyloxiran-2-yl)methyl butanoate involves its interaction with specific molecular targets and pathways. For example, in enzymatic reactions, the ester group can be hydrolyzed by esterases, leading to the formation of butanoic acid and (2-Methyloxiran-2-yl)methanol. The oxirane ring can also undergo ring-opening reactions catalyzed by epoxide hydrolases, resulting in the formation of diols.

Comparison with Similar Compounds

Similar Compounds

  • (2-Methyloxiran-2-yl)methyl acetate
  • (2-Methyloxiran-2-yl)methyl propanoate
  • (2-Methyloxiran-2-yl)methyl hexanoate

Uniqueness

Compared to similar compounds, (2-Methyloxiran-2-yl)methyl butanoate has a unique combination of an ester group and an oxirane ring, which imparts distinct reactivity and properties. Its specific molecular structure allows for targeted chemical modifications and applications in various fields.

Properties

CAS No.

118353-09-6

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

(2-methyloxiran-2-yl)methyl butanoate

InChI

InChI=1S/C8H14O3/c1-3-4-7(9)10-5-8(2)6-11-8/h3-6H2,1-2H3

InChI Key

ACRVJKYORFCUGR-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OCC1(CO1)C

Origin of Product

United States

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